molecular formula C13H13NO2 B069648 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one CAS No. 178547-52-9

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one

Cat. No. B069648
M. Wt: 215.25 g/mol
InChI Key: MVUCZHYYEXGYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s as a cognitive enhancer and has since gained popularity as a nootropic supplement. Phenylpiracetam is known for its ability to improve cognitive function, memory, and focus.

Scientific Research Applications

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In a study conducted on rats, 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam was found to improve memory retention and retrieval. In another study, it was found to improve cognitive function in patients with traumatic brain injury. 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has also been studied for its potential to treat cognitive decline in elderly patients.

Mechanism Of Action

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam acts on the central nervous system by increasing the levels of acetylcholine, dopamine, and noradrenaline. It also increases the density of certain receptors in the brain, such as the NMDA receptor. These actions are believed to contribute to its cognitive-enhancing effects.

Biochemical And Physiological Effects

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects. It also increases the levels of certain neurotransmitters, such as acetylcholine, dopamine, and noradrenaline, which are involved in cognitive function and memory.

Advantages And Limitations For Lab Experiments

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of laboratory settings. However, it is important to note that 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is a controlled substance in some countries and may require special permits to be used in research.

Future Directions

There are several potential future directions for research on 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam. One area of interest is its potential as a treatment for cognitive decline in elderly patients. Another area of interest is its potential as a treatment for cognitive impairment in patients with neurological conditions such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam and its potential applications in other areas of medicine.
Conclusion:
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is a nootropic drug that has gained popularity for its cognitive-enhancing properties. It has been extensively studied for its ability to improve memory, learning, and attention. 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam acts on the central nervous system by increasing the levels of certain neurotransmitters and increasing blood flow to the brain. While it has several advantages as a research tool, it is important to note that it is a controlled substance in some countries and may require special permits to be used in research. There are several potential future directions for research on 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam, including its potential as a treatment for cognitive decline in elderly patients and its potential as a treatment for cognitive impairment in patients with neurological conditions.

Synthesis Methods

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is synthesized by reacting 2-oxo-1-pyrrolidine acetamide with phenylhydrazine in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate to form the final product, 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

178547-52-9

Product Name

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-ethyl-3-hydroxy-1-phenylpyridin-4-one

InChI

InChI=1S/C13H13NO2/c1-2-11-13(16)12(15)8-9-14(11)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3

InChI Key

MVUCZHYYEXGYDV-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O

Canonical SMILES

CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O

synonyms

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl- (9CI)

Origin of Product

United States

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